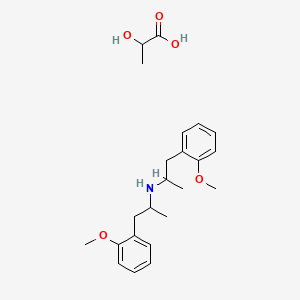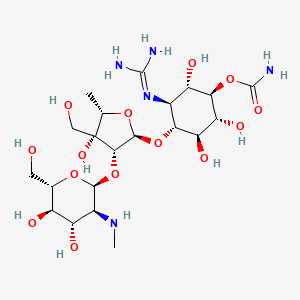
Bluensomycin
Übersicht
Beschreibung
Zolimidin, auch bekannt unter dem Markennamen Solimidin, ist ein gastroprotektives Medikament, das früher zur Behandlung von Magengeschwüren und gastroösophagealer Refluxkrankheit eingesetzt wurde. Es basiert auf dem Imidazo[1,2-a]pyridin-Kern und enthält eine 4-Methylsulfonylphenyl-Funktionalität .
Herstellungsmethoden
Die Synthese von Zolimidin umfasst verschiedene Syntheserouten, darunter:
C–S-Bindungsbildung: Dies beinhaltet die Kupplung von Arylhalogeniden mit Natriumsulfinaten unter Verwendung eines Kupferkatalysators.
C–N-Bindungsbildung über C–H-Aktivierung: Diese Methode verwendet metallbasierte Katalysatoren zur Bildung des Imidazo[1,2-a]pyridin-Rings.
S–O-Bindungsbildung und anschließende Derivatisierung: Dies beinhaltet die Bildung von Sulfonylgruppen.
Dehydrierende Heteroannellierung und Cyclokondensation: Diese Methoden beinhalten die Bildung des Imidazo[1,2-a]pyridin-Rings durch oxidative Reaktionen.
Eintopf-Synthesereaktionen: Diese Reaktionen kombinieren mehrere Schritte in einem einzigen Reaktionsgefäß, um die Effizienz zu verbessern.
Oxidative Kreuzkupplungsreaktionen: Diese Reaktionen beinhalten die Kupplung verschiedener funktioneller Gruppen durch Oxidation.
Chemische Reaktionsanalyse
Zolimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Gängige Reagenzien sind Halogenide und Nucleophile.
Cyclisierung: Diese Reaktion beinhaltet die Bildung einer Ringstruktur.
Wissenschaftliche Forschungsanwendungen
Zolimidin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Medizin: Es wurde früher zur Behandlung von Magengeschwüren und gastroösophagealer Refluxkrankheit eingesetzt.
Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Wirkmechanismus
Zolimidin übt seine Wirkung aus, indem es die Magenschleimhaut vor Schäden schützt. Es wirkt durch Hemmung der Magensäuresekretion und Steigerung der Schleimproduktion. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Hemmung von Protonenpumpen und die Aktivierung von Schleim produzierenden Zellen .
Vorbereitungsmethoden
The synthesis of zolimidine involves several synthetic routes, including:
C–S bond formation: This involves the coupling of aryl halides with sodium sulfinates using a copper catalyst.
C–N bond formation via C–H activation: This method uses metal-based catalysts to form the imidazo[1,2-a]pyridine ring.
S–O bond formation and subsequent derivatization: This involves the formation of sulfonyl groups.
Dehydrogenative heteroannulation and cyclocondensation: These methods involve the formation of the imidazo[1,2-a]pyridine ring through oxidative reactions.
One-pot synthesis reactions: These reactions combine multiple steps into a single reaction vessel to improve efficiency.
Oxidative cross-coupling reactions: These reactions involve the coupling of different functional groups through oxidation.
Analyse Chemischer Reaktionen
Zolimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure.
Wissenschaftliche Forschungsanwendungen
Zolimidine has several scientific research applications, including:
Wirkmechanismus
Zolimidine exerts its effects by protecting the gastric mucosa from damage. It works by inhibiting the secretion of gastric acid and increasing the production of mucus. The molecular targets and pathways involved include the inhibition of proton pumps and the activation of mucus-producing cells .
Vergleich Mit ähnlichen Verbindungen
Zolimidin ist aufgrund seines Imidazo[1,2-a]pyridin-Kerns und seiner 4-Methylsulfonylphenyl-Funktionalität einzigartig. Ähnliche Verbindungen umfassen:
Zolpidem: Enthält einen C3-Acetamid tragenden Imidazo[1,2-a]pyridin-Kern.
Minodronsäure: Enthält einen C3-Bishosponat tragenden Imidazo[1,2-a]pyridin-Kern.
Alpidem, Necopidem, Saripidem: Enthalten einen C3-Amid tragenden Imidazo[1,2-a]pyridin-Kern.
Olprinon: Enthält einen C6-Pyridon tragenden Imidazo[1,2-a]pyridin-Kern.
Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen und therapeutischen Anwendungen, was die Einzigartigkeit von Zolimidin hervorhebt.
Eigenschaften
IUPAC Name |
[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLDKUSQKQMFCN-AEXVNIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11011-72-6 | |
| Record name | Bluensomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLUENSOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






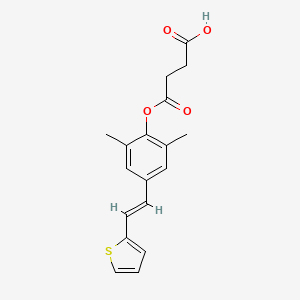

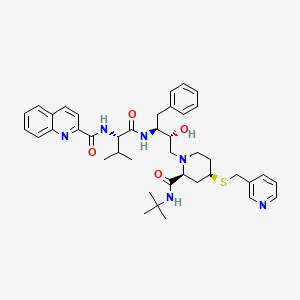

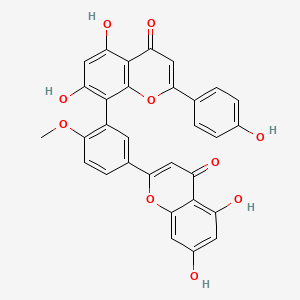
![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)
![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1667072.png)
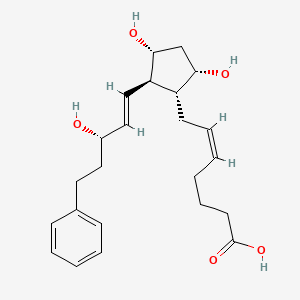
![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)
